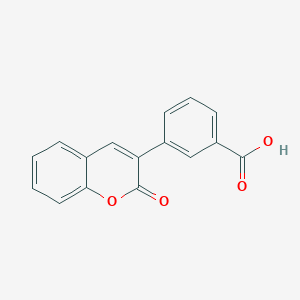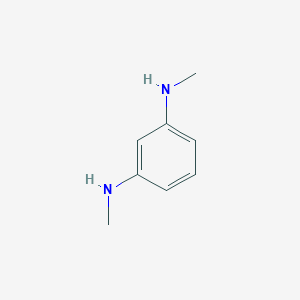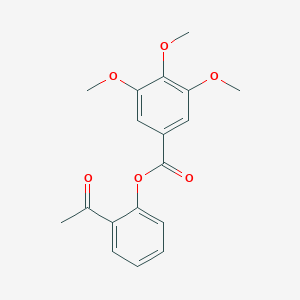
2-Acetylphenyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylphenyl 3,4,5-trimethoxybenzoate, also known as APTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. APTB is a synthetic derivative of the natural compound, curcumin, which is found in turmeric.
Wirkmechanismus
The mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to act through multiple pathways. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis, leading to its anti-cancer effects. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been shown to scavenge free radicals and inhibit oxidative stress, which contributes to its neuroprotective effects.
Biochemische Und Physiologische Effekte
2-Acetylphenyl 3,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has also been shown to inhibit the activity of various enzymes, such as COX-2 and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress and neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Acetylphenyl 3,4,5-trimethoxybenzoate is its relatively low toxicity, which makes it a potential candidate for therapeutic use. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate is easily synthesized in the laboratory, making it readily available for research purposes. However, one of the limitations of 2-Acetylphenyl 3,4,5-trimethoxybenzoate is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate and its potential side effects.
Zukünftige Richtungen
There are many potential future directions for the research of 2-Acetylphenyl 3,4,5-trimethoxybenzoate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate and its potential side effects. Other potential future directions include the development of novel 2-Acetylphenyl 3,4,5-trimethoxybenzoate derivatives with improved solubility and bioavailability, as well as the investigation of 2-Acetylphenyl 3,4,5-trimethoxybenzoate's potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-Acetylphenyl 3,4,5-trimethoxybenzoate is a synthetic derivative of curcumin that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential therapeutic agent for various diseases. While further research is needed to fully understand the mechanism of action of 2-Acetylphenyl 3,4,5-trimethoxybenzoate and its potential side effects, it holds promise as a potential candidate for therapeutic use.
Synthesemethoden
The synthesis of 2-Acetylphenyl 3,4,5-trimethoxybenzoate involves a multi-step process that starts with the synthesis of curcumin. The curcumin is then converted to the intermediate compound, 3,4,5-trimethoxybenzaldehyde, which is further reacted with acetic anhydride to yield 2-Acetylphenyl 3,4,5-trimethoxybenzoate. The purity of the final product is ensured through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Acetylphenyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in various animal models of inflammatory diseases. Additionally, 2-Acetylphenyl 3,4,5-trimethoxybenzoate has been found to protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
6959-89-3 |
|---|---|
Produktname |
2-Acetylphenyl 3,4,5-trimethoxybenzoate |
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
(2-acetylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H18O6/c1-11(19)13-7-5-6-8-14(13)24-18(20)12-9-15(21-2)17(23-4)16(10-12)22-3/h5-10H,1-4H3 |
InChI-Schlüssel |
BCNJEUILUMOKPS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Andere CAS-Nummern |
6959-89-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



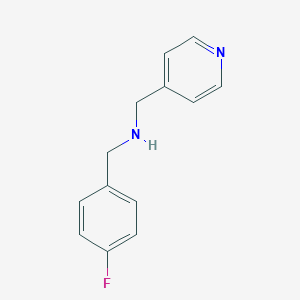
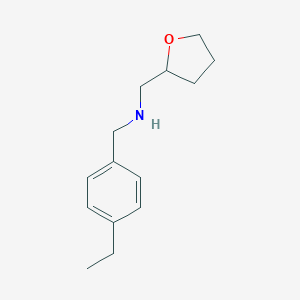
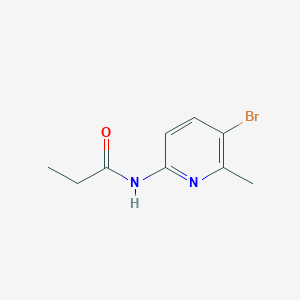
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
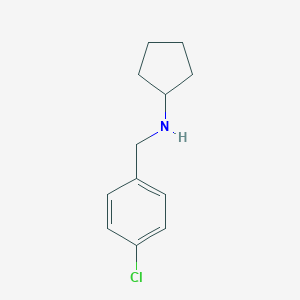
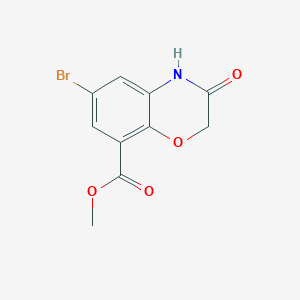
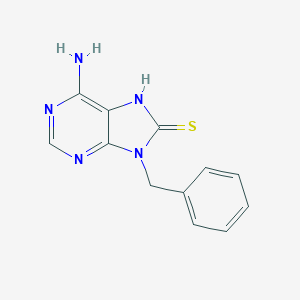
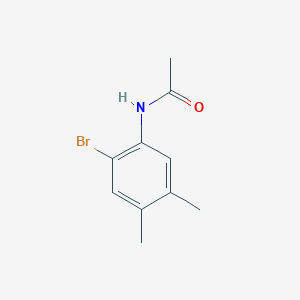
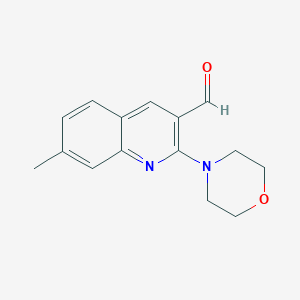

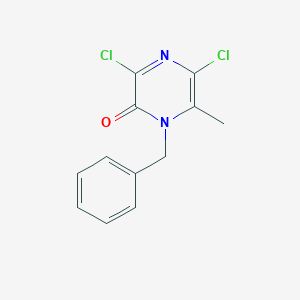
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
